molecular formula C8H3BrO3S B12892480 3-(4-Bromothiophen-2-yl)furan-2,5-dione CAS No. 917772-58-8

3-(4-Bromothiophen-2-yl)furan-2,5-dione

Cat. No.: B12892480
CAS No.: 917772-58-8
M. Wt: 259.08 g/mol
InChI Key: ZFJOXCRMSHOWTH-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)furan-2,5-dione is a heterocyclic compound that features both furan and thiophene rings The presence of a bromine atom on the thiophene ring makes it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-yl)furan-2,5-dione typically involves the bromination of thiophene derivatives followed by cyclization reactions. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then subjected to further reactions to form the desired furan-2,5-dione structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)furan-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromothiophen-2-yl)furan-2,5-dione is unique due to its specific combination of furan and thiophene rings, which provides a distinct set of electronic properties. This makes it particularly valuable in the development of new materials for electronic applications.

Properties

CAS No.

917772-58-8

Molecular Formula

C8H3BrO3S

Molecular Weight

259.08 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)furan-2,5-dione

InChI

InChI=1S/C8H3BrO3S/c9-4-1-6(13-3-4)5-2-7(10)12-8(5)11/h1-3H

InChI Key

ZFJOXCRMSHOWTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC1=O)C2=CC(=CS2)Br

Origin of Product

United States

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